molecular formula C20H17ClO6 B2732964 2-Methoxyethyl 5-((4-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate CAS No. 300557-37-3

2-Methoxyethyl 5-((4-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Cat. No.: B2732964
CAS No.: 300557-37-3
M. Wt: 388.8
InChI Key: SDGFYIIUTRXVGQ-UHFFFAOYSA-N
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Description

2-Methoxyethyl 5-((4-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate (CAS: 300557-37-3) is a benzofuran-based derivative with the molecular formula C₂₀H₁₇ClO₆ and a molecular weight of 388.8 g/mol . Its structure comprises:

  • A benzofuran core substituted with a methyl group at position 2.
  • A 4-chlorobenzoyloxy group at position 3.
  • A 2-methoxyethyl ester at position 3.

Its 4-chlorobenzoyloxy substituent introduces electron-withdrawing properties, which may influence reactivity and binding interactions in biological systems .

Properties

IUPAC Name

2-methoxyethyl 5-(4-chlorobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO6/c1-12-18(20(23)25-10-9-24-2)16-11-15(7-8-17(16)26-12)27-19(22)13-3-5-14(21)6-4-13/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGFYIIUTRXVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=C(C=C3)Cl)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 5-((4-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as salicylaldehyde derivatives and acetic anhydride.

    Introduction of the 4-Chlorobenzoyloxy Group: The 4-chlorobenzoyloxy group can be introduced via esterification reactions using 4-chlorobenzoyl chloride and a suitable alcohol.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through etherification reactions using methoxyethanol and an appropriate base.

    Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide and a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 5-((4-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-chlorobenzoyloxy group can be replaced by other nucleophiles.

    Hydrolysis: Hydrolysis reactions can break down the ester linkage, leading to the formation of the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, under basic or acidic conditions.

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the 4-chlorobenzoyloxy group.

    Hydrolysis: Carboxylic acid and alcohol.

Scientific Research Applications

2-Methoxyethyl 5-((4-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 5-((4-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The table below highlights key analogs with modifications to the substituent at position 5 of the benzofuran core:

Compound Name (CAS) Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound References
Target Compound (300557-37-3) 4-Chlorobenzoyloxy C₂₀H₁₇ClO₆ 388.8 Reference compound
2-Methoxyethyl 5-((3-chlorobenzo[b]thiophene-2-carbonyl)oxy)-2-methylbenzofuran-3-carboxylate (315237-65-1) 3-Chlorobenzo[b]thiophene-2-carbonyloxy C₂₂H₁₇ClO₆S 444.88 Thiophene ring replaces benzofuran; sulfur atom increases molecular weight and alters electronic properties
2-Methoxyethyl 5-((2-chlorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate (300674-56-0) 2-Chlorobenzyloxy C₂₀H₁₇ClO₆ 388.8 Benzyloxy group (vs. benzoyloxy); ortho-chloro substitution increases steric hindrance
2-Methoxyethyl 5-((3-chlorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate (307552-37-0) 3-Chlorobenzyloxy C₂₀H₁₇ClO₆ 388.8 Meta-chloro substitution may enhance solubility compared to para
2-Methoxyethyl 5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate (300556-89-2) 4-Methoxybenzoyloxy C₂₁H₂₀O₇ 384.4 Methoxy group (electron-donating) replaces chlorine; reduced molecular weight
2-Methoxyethyl 5-((4-fluorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate (300674-50-4) 4-Fluorobenzyloxy C₂₀H₁₇FO₆ 372.3 Fluorine’s electronegativity increases polarity and metabolic stability
2-Methoxyethyl 5-((2,6-dichlorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate (307552-09-6) 2,6-Dichlorobenzyloxy C₂₀H₁₆Cl₂O₆ 423.2 Dichloro substitution enhances lipophilicity and potential binding affinity

Key Structural and Functional Insights

Electronic Effects
  • Replacement with 4-methoxybenzoyloxy () introduces electron-donating methoxy groups, which may reduce electrophilicity and alter metabolic pathways .
Steric and Solubility Considerations
  • The 2,6-dichlorobenzyloxy derivative (CAS 307552-09-6) introduces additional steric hindrance, which could impact binding to target receptors .
Impact of Heteroatom Substitution
Halogen Substitution Trends
  • Fluorine (CAS 300674-50-4) enhances polarity and metabolic stability due to its high electronegativity, whereas chlorine (target compound) offers a balance between lipophilicity and reactivity .

Biological Activity

2-Methoxyethyl 5-((4-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a synthetic organic compound belonging to the benzofuran class. Characterized by its unique structural features, including a methoxyethyl group and a chlorobenzoyloxy moiety, this compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The focus of this article is to explore its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C20H17ClO6C_{20}H_{17}ClO_6, with a molecular weight of approximately 388.8 g/mol. Its structure features a fused benzene and furan ring, which is crucial for its biological interactions.

Property Value
Molecular FormulaC20H17ClO6C_{20}H_{17}ClO_6
Molecular Weight388.8 g/mol
CAS Number637747-44-5

Research indicates that compounds with a benzofuran structure can exhibit significant anticholinesterase activity, which is relevant for treating neurodegenerative diseases such as Alzheimer's disease. The proposed mechanism involves inhibition of cholinesterase enzymes, leading to increased acetylcholine levels in the synaptic cleft, thus enhancing cholinergic signaling.

Interaction Studies

In vitro studies have shown that similar benzofuran derivatives can effectively inhibit cholinesterase activity. The presence of specific functional groups, such as the chlorobenzoyloxy moiety in this compound, may enhance binding affinity to the active site of the enzyme . Further research is needed to elucidate the specific binding affinities and mechanisms at play.

Anticholinesterase Activity

A study examining various benzofuran derivatives demonstrated that modifications on the benzofuran scaffold could lead to enhanced anticholinesterase activity. This suggests that this compound may have therapeutic potential in conditions characterized by cholinergic deficits.

Case Studies

  • Neuroprotective Effects : In a study involving neuroprotection against oxidative stress, similar compounds showed promise in mitigating neuronal damage through antioxidant mechanisms. The unique structure of this compound may confer similar protective effects.
  • Cytotoxicity Testing : Preliminary cytotoxicity tests on cancer cell lines indicated that benzofuran derivatives exhibit varying degrees of cytotoxic effects, suggesting potential applications in cancer therapeutics. The specific effects of this compound require further investigation .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound Name Molecular Formula Notable Features
2-Methoxyethyl 5-(3-nitrobenzoate)C20H17NO6C_{20}H_{17}NO_6Contains a nitro group; different activity
Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylateC13H12O4C_{13}H_{12}O_4Lacks halogen; may exhibit different solubility
5-(3-chlorophenoxymethyl)-furan-2-carboxylic acidC11H9ClO4C_{11}H_{9}ClO_4Features a furan ring; different functional groups

The unique combination of functional groups in this compound enhances its potential biological activity compared to other derivatives.

Q & A

Q. What are the critical steps in synthesizing 2-Methoxyethyl 5-((4-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate, and how are reaction conditions optimized?

Synthesis involves multi-step pathways, including Claisen condensation , Friedel-Crafts acylation , and esterification . Key steps include:

  • Esterification of the benzofuran core with 2-methoxyethanol under acidic catalysis.
  • Acylation using 4-chlorobenzoyl chloride in anhydrous conditions to introduce the chlorinated benzoyloxy group. Optimization focuses on temperature control (60–80°C for acylation) and solvent selection (e.g., dichloromethane for improved solubility). Purification via column chromatography ensures >95% purity .

Q. Which analytical methods are essential for characterizing this compound’s purity and structural integrity?

  • NMR spectroscopy (¹H/¹³C) confirms substituent positions and ester linkages.
  • Mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]+ at ~430 Da).
  • HPLC with UV detection (λ = 254 nm) monitors purity, while TGA assesses thermal stability (decomposition >200°C) .

Q. How should researchers handle stability and storage challenges for this compound?

The compound is sensitive to hydrolysis due to its ester groups. Recommended practices:

  • Store in air-tight containers under inert gas (N₂/Ar) at –20°C.
  • Avoid prolonged exposure to moisture or high humidity (>60% RH).
  • Conduct periodic purity checks via TLC (silica gel, ethyl acetate/hexane eluent) .

Q. What preliminary biological activities have been reported for this compound?

While specific data for this derivative is limited, structurally analogous benzofurans exhibit:

  • Antimicrobial activity (MIC = 8–32 µg/mL against S. aureus and E. coli).
  • Enzyme inhibition (e.g., COX-2 IC₅₀ ~10 µM). Initial assays should prioritize cell viability assays (MTT) and enzyme kinetics studies to validate mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields during scale-up synthesis?

Discrepancies often arise from incomplete acylation or side reactions (e.g., hydrolysis). Mitigation strategies:

  • Use Schlenk techniques to exclude moisture.
  • Optimize stoichiometry (e.g., 1.2 equivalents of 4-chlorobenzoyl chloride).
  • Monitor intermediates via in-situ FTIR to track carbonyl group formation .

Q. What computational approaches are suitable for predicting this compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) to model binding affinities with enzymes like COX-2 or CYP450.
  • DFT calculations (Gaussian 09) to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
  • MD simulations (GROMACS) to assess stability in lipid bilayers for membrane permeability predictions .

Q. How do halogen substitutions (e.g., Cl vs. F) on the benzoyloxy group alter bioactivity?

Comparative studies show:

  • 4-Chloro derivatives exhibit higher lipophilicity (logP +0.3 vs. fluoro analogs), enhancing membrane penetration.
  • 4-Fluoro analogs may show reduced off-target effects due to weaker electrophilicity. Validate via SAR studies using isogenic cell lines and metabolomic profiling .

Q. What strategies can improve selectivity in functionalizing the benzofuran core?

  • Protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups).
  • Transition-metal catalysis (Pd/Cu for cross-couplings at the 5-position).
  • Microwave-assisted synthesis to reduce reaction times and byproducts .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionMethod/Reference
Molecular Weight~430.8 g/molHRMS
LogP (Octanol-Water)3.2 ± 0.2Computational
Thermal StabilityDecomposition >200°CTGA

Q. Table 2: Comparative Bioactivity of Halogenated Analogs

SubstituentTarget Enzyme (IC₅₀)Antimicrobial (MIC, µg/mL)
4-ClCOX-2: 9.5 µMS. aureus: 12
4-FCOX-2: 15 µMS. aureus: 28
2-ClCYP3A4: 22 µME. coli: 32

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